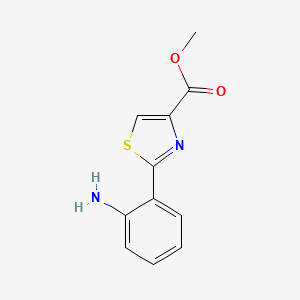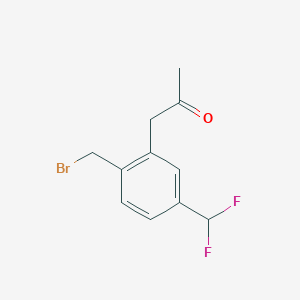
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by further functionalization steps. One common method involves the bromination of 1-(2-methyl-5-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation and reduction reactions, the carbonyl group undergoes changes in oxidation state, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes
Eigenschaften
Molekularformel |
C11H11BrF2O |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)4-10-5-8(11(13)14)2-3-9(10)6-12/h2-3,5,11H,4,6H2,1H3 |
InChI-Schlüssel |
CWHXEEGAOCQGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


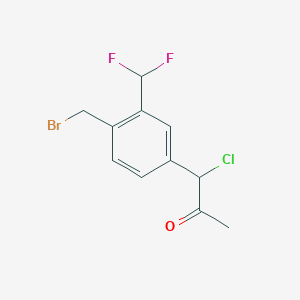
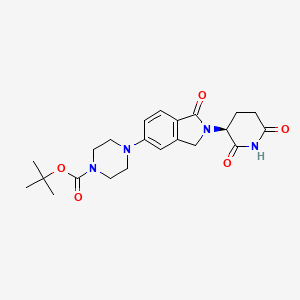
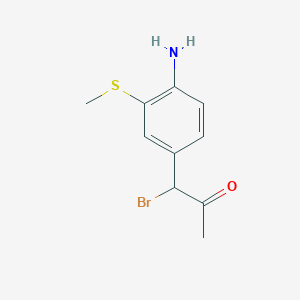
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
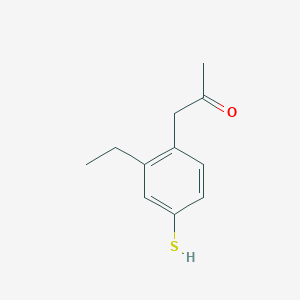

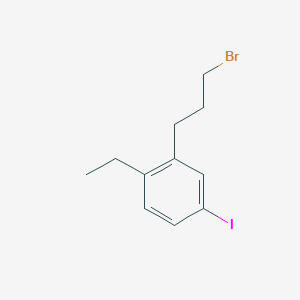

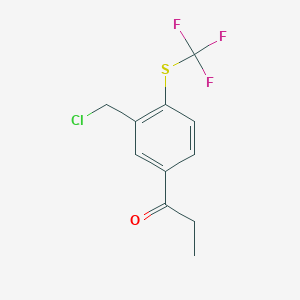

![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)

